molecular formula C25H33NO3 B3017210 N-(3-acetylphenyl)-4-(decyloxy)benzamide CAS No. 292644-24-7

N-(3-acetylphenyl)-4-(decyloxy)benzamide

Cat. No.: B3017210
CAS No.: 292644-24-7
M. Wt: 395.543
InChI Key: VQNVZRBOQARDPL-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-(decyloxy)benzamide is a benzamide derivative characterized by a 4-(decyloxy) substituent on the benzamide core and a 3-acetylphenyl group attached to the amide nitrogen. Its molecular formula is C₂₅H₃₃NO₃, with a molecular weight of 395.54 g/mol. This structural motif is common in compounds targeting enzymes or receptors where hydrophobic interactions are critical, such as histone deacetylases (HDACs) or melanin-binding agents .

Properties

IUPAC Name

N-(3-acetylphenyl)-4-decoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33NO3/c1-3-4-5-6-7-8-9-10-18-29-24-16-14-21(15-17-24)25(28)26-23-13-11-12-22(19-23)20(2)27/h11-17,19H,3-10,18H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNVZRBOQARDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292644-24-7
Record name N-(3-ACETYLPHENYL)-4-(DECYLOXY)BENZAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-(decyloxy)benzamide typically involves the reaction of 3-acetylphenylamine with 4-(decyloxy)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-(decyloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: The major product is 3-(4-(decyloxy)benzamido)benzoic acid.

    Reduction: The major product is 3-(4-(decyloxy)benzamido)phenylethanol.

    Substitution: Depending on the substituent introduced, products can include 3-nitro-N-(4-(decyloxy)benzamido)phenyl or 3-bromo-N-(4-(decyloxy)benzamido)phenyl.

Scientific Research Applications

N-(3-acetylphenyl)-4-(decyloxy)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-(decyloxy)benzamide depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or signaling cascades.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity/Application Notable Findings Reference ID
This compound 4-(decyloxy), N-(3-acetylphenyl) 395.54 Potential HDAC inhibition, melanin targeting High lipophilicity; possible enhanced tissue uptake
N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (Compound 50) Thiazole, bromophenyl, dimethylsulfamoyl ~450 (estimated) TLR adjuvant enhancement Prolongs NF-κB signaling; aminothiazole scaffold critical
N-(3-acetylphenyl)-4-(3-thietanyloxy)benzamide 4-(thietanyloxy), N-(3-acetylphenyl) 327.40 Unknown Thietane ring introduces sulfur; may alter electronic properties
N-(2-diethylaminoethyl)-4-iodo-2-methoxybenzamide (IMBA) Diethylaminoethyl, iodo, methoxy ~400 (estimated) Melanoma imaging (SPECT) High melanoma uptake (23.2% ID/g); melanin binding
MS-275 (HDAC inhibitor) N-(2-aminophenyl), pyridinylmethyl carbamate 556.60 HDAC inhibition (brain-selective) Increases acetyl-H3 in frontal cortex; 30–100× more potent than valproate
N-(3-chlorophenethyl)-4-nitrobenzamide 4-nitro, N-(3-chlorophenethyl) 319.75 Antimicrobial/anticancer potential Nitro group enhances reactivity; synthesized via amide coupling

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The decyloxy chain in the target compound significantly increases lipophilicity compared to shorter chains (e.g., methoxy in IMBA ) or cyclic ethers (e.g., thietanyloxy ). This may enhance blood-brain barrier penetration or melanin binding but could limit water solubility.

Biological Activity

N-(3-acetylphenyl)-4-(decyloxy)benzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anti-Alzheimer, anti-fatigue, anti-urease, and antioxidant properties, supported by data from various studies.

Benzamide derivatives, including this compound, are known to exhibit a range of biological activities. The amide bond present in these compounds contributes to their pharmacological effects, making them suitable candidates for drug development. This compound is particularly noted for its potential in neurodegenerative diseases such as Alzheimer's.

2.1 Anti-Alzheimer Activity

Research indicates that certain benzamide derivatives possess significant anti-Alzheimer activity. In a study examining several derivatives, compounds similar to this compound showed varying degrees of inhibition against acetylcholinesterase (AChE), an enzyme linked to Alzheimer's pathology.

  • Key Findings :
    • Compounds with electron-donating groups exhibited higher AChE inhibition.
    • The most active derivatives demonstrated over 30% inhibition at a concentration of 0.5 mM compared to standard drugs like Eserine .
CompoundAChE Inhibition (%) at 0.5 mM
3a35
3g32
3f20

2.2 Anti-Fatigue Activity

The anti-fatigue potential of this compound was evaluated through forced swimming tests in mice. Results indicated that this compound significantly increased swimming times compared to control groups.

  • Key Findings :
    • The swimming times for treated groups were significantly longer than those for the caffeine control group.
    • Compounds with similar structures showed enhanced endurance effects .
Treatment GroupSwimming Time (s)
Caffeine1300 ± 85
Compound 3f1280 ± 123
Compound 3gLonger than control

2.3 Anti-Urease Activity

Urease inhibition is another area where benzamide derivatives show promise. This compound was tested along with other derivatives for urease inhibitory activity.

  • Key Findings :
    • The compound exhibited moderate urease inhibitory activity with an IC50 value indicating effectiveness compared to other derivatives.
CompoundIC50 (µM)
3a4.51
3d134.3

2.4 Antioxidant Activity

The antioxidant properties of this compound were assessed using the DPPH radical scavenging method. However, results indicated that the antioxidant activity was not significant compared to other tested compounds.

  • Key Findings :
    • No noteworthy results were obtained in the DPPH scavenging assay, suggesting limited antioxidant capacity .

3. Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of benzamide derivatives in various biological assays:

  • A study demonstrated that compounds similar to this compound could inhibit histone deacetylases (HDACs), which are involved in cancer progression and neurodegenerative diseases .
  • Another investigation focused on the structure-activity relationship (SAR) of benzamides, revealing that modifications in the benzene ring significantly impacted biological activity .

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